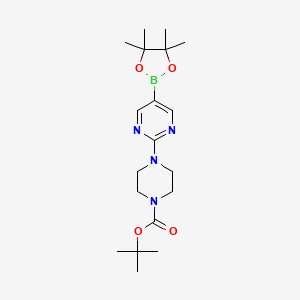

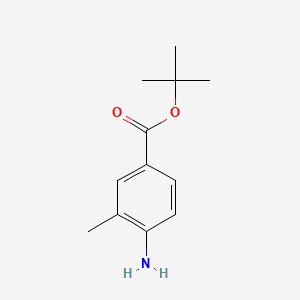

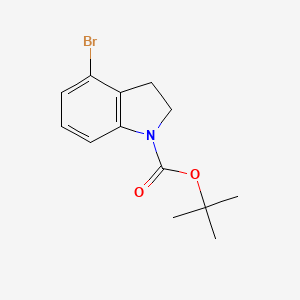

![molecular formula C7H4N2O2S B592364 Thiazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1304788-06-4](/img/structure/B592364.png)

Thiazolo[5,4-b]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Thiazolo[5,4-b]pyridine-5-carboxylic acid” is a chemical compound that has been studied for various applications . It has been identified as a c-KIT inhibitor, which could potentially be used to overcome resistance to certain drugs . The compound has also been linked to the inhibition of PI3Kα, a protein involved in cell growth and survival .

Synthesis Analysis

The synthesis of “Thiazolo[5,4-b]pyridine-5-carboxylic acid” and its derivatives has been described in several studies . The synthesis typically involves a series of reactions, including cyclocondensation, acylation, and alkylation . The structures of the synthesized compounds are usually confirmed by spectroscopic data and single crystal X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of “Thiazolo[5,4-b]pyridine-5-carboxylic acid” has been analyzed in several studies . The compound typically forms a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

Chemical Reactions Analysis

The chemical reactions involving “Thiazolo[5,4-b]pyridine-5-carboxylic acid” have been studied in several papers . The compound is known to undergo a variety of reactions, including those involving c-KIT and PI3Kα .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiazolo[5,4-b]pyridine-5-carboxylic acid” have been analyzed in several studies . The compound has a molecular weight of 180.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .

Applications De Recherche Scientifique

Application in Cancer Research

Specific Scientific Field

Oncology, specifically gastrointestinal stromal tumor (GIST) research.

Summary of the Application

Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, which are promising therapeutic targets against GIST .

Methods of Application or Experimental Procedures

31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and structure-activity relationship (SAR) studies were performed to identify potential c-KIT inhibitors .

Results or Outcomes

Among the synthesized substances, the derivative 6r was found to be a potent c-KIT inhibitor. It was capable of inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib, a commonly used drug for GIST .

Application in Biochemistry

Specific Scientific Field

Biochemistry, specifically phosphoinositide 3-kinase (PI3K) research.

Summary of the Application

Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors .

Methods of Application or Experimental Procedures

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were synthesized and tested for PI3K enzymatic assay .

Results or Outcomes

The synthesized compounds showed potent PI3K inhibitory activity. The IC50 of a representative compound (19a) could reach to 3.6 nm .

Application in Cytotoxicity Studies

Specific Scientific Field

Pharmacology, specifically cytotoxicity studies.

Summary of the Application

Thiazolo[4,5-b]pyridin-2(3H)-one derivatives were screened for their anticancer activity .

Methods of Application or Experimental Procedures

Target compounds were screened for their anticancer activity according to US NCI protocols .

Results or Outcomes

5-Phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one (3) and 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (12) showed promising results in cytotoxicity effects on HepG2 and Balb/c 3T3 cells .

Application in Antioxidant Studies

Specific Scientific Field

Pharmacology, specifically antioxidant studies.

Summary of the Application

Thiazolo[4,5-b]pyridine derivatives have been found to have high antioxidant properties .

Methods of Application or Experimental Procedures

The antioxidant properties of thiazolo[4,5-b]pyridine derivatives were evaluated using various in vitro antioxidant assays .

Results or Outcomes

Some thiazolo[4,5-b]pyridine derivatives exhibited significant antioxidant activity, which could be beneficial in the treatment of diseases caused by oxidative stress .

Application in Antibacterial Studies

Specific Scientific Field

Microbiology, specifically antibacterial studies.

Summary of the Application

Thiazolo[4,5-b]pyridine derivatives have been found to have antimicrobial properties .

Methods of Application or Experimental Procedures

The antimicrobial properties of thiazolo[4,5-b]pyridine derivatives were evaluated using various in vitro antimicrobial assays .

Results or Outcomes

Some thiazolo[4,5-b]pyridine derivatives exhibited significant antimicrobial activity against a range of bacterial strains .

Application in Anti-inflammatory Studies

Specific Scientific Field

Pharmacology, specifically anti-inflammatory studies.

Summary of the Application

Thiazolo[4,5-b]pyridine derivatives have been found to have anti-inflammatory properties .

Methods of Application or Experimental Procedures

The anti-inflammatory properties of thiazolo[4,5-b]pyridine derivatives were evaluated using various in vitro anti-inflammatory assays .

Results or Outcomes

Some thiazolo[4,5-b]pyridine derivatives exhibited significant anti-inflammatory activity, which could be beneficial in the treatment of inflammatory diseases .

Application in Pain Therapy

Specific Scientific Field

Pharmacology, specifically pain management.

Summary of the Application

Thiazoles, including thiazolo[4,5-b]pyridine derivatives, are involved in the development of pain therapy drugs .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves in vitro and in vivo testing of the compounds for their analgesic effects .

Results or Outcomes

While specific results or outcomes are not provided in the source, the implication is that some thiazolo[4,5-b]pyridine derivatives have shown promising results in pain management .

Application as Fibrinogenic Receptor Antagonists

Specific Scientific Field

Pharmacology, specifically antithrombotic studies.

Summary of the Application

Thiazoles, including thiazolo[4,5-b]pyridine derivatives, act as fibrinogenic receptor antagonists with antithrombotic activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves in vitro and in vivo testing of the compounds for their antithrombotic effects .

Results or Outcomes

While specific results or outcomes are not provided in the source, the implication is that some thiazolo[4,5-b]pyridine derivatives have shown promising results as fibrinogenic receptor antagonists .

Application as Bacterial DNA Gyrase B Inhibitors

Summary of the Application

Thiazoles, including thiazolo[4,5-b]pyridine derivatives, act as new bacterial DNA gyrase B inhibitors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves in vitro testing of the compounds for their antibacterial effects .

Results or Outcomes

While specific results or outcomes are not provided in the source, the implication is that some thiazolo[4,5-b]pyridine derivatives have shown promising results as bacterial DNA gyrase B inhibitors .

Orientations Futures

Future research on “Thiazolo[5,4-b]pyridine-5-carboxylic acid” could focus on further exploring its potential as a c-KIT inhibitor and its ability to overcome drug resistance . Additionally, more studies could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

Propriétés

IUPAC Name |

[1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-2-1-4-6(9-5)12-3-8-4/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVZYXJEQFVQRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-b]pyridine-5-carboxylic acid | |

CAS RN |

1304788-06-4 |

Source

|

| Record name | [1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

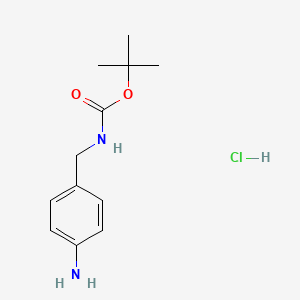

![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)

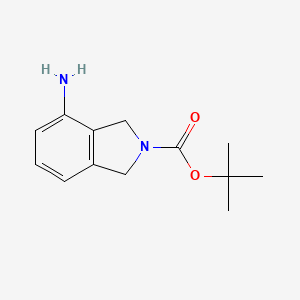

![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)

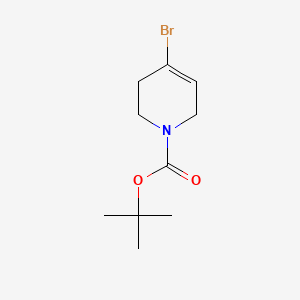

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)